molecular formula C10H11NO4 B2872818 7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid CAS No. 1523183-55-2

7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Cat. No. B2872818
CAS RN: 1523183-55-2
M. Wt: 209.201
InChI Key: VILAOOCFZWFUEE-UHFFFAOYSA-N
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Description

The compound “7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid” seems to be a derivative of the indolizine class of compounds. Indolizines are bicyclic compounds, consisting of a five-membered ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid” can be inferred from its name. It likely contains a methoxy group (-OCH3) at the 7-position, a carboxylic acid group (-COOH) at the 8-position, and a ketone group (=O) at the 5-position of the indolizine ring .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing novel compounds using derivatives similar to 7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid. For example, the synthesis of novel indole-benzimidazole derivatives was achieved by condensing indole carboxylic acids with substituted o-phenylenediamines, demonstrating the versatility of indole derivatives in creating complex molecules with potential biological activities (Wang et al., 2016).

Anticancer and Antimicrobial Activity

Certain derivatives show significant promise in pharmacological applications, including anticancer and antimicrobial activities. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides displayed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these derivatives in cancer therapy (Hassan et al., 2014). Additionally, the synthesis of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives and their evaluation for antibacterial activity underscore the utility of such compounds in addressing microbial resistance (Hansen et al., 2005).

Photolabile Precursors

Compounds bearing a methoxy group, such as 4-Methoxy substitution, have been explored for their efficiency in photolysis, providing a pathway for the development of photolabile precursors that can release active molecules upon exposure to light. This application is particularly relevant in the design of neuroactive amino acids (Papageorgiou & Corrie, 2000).

Organic Synthesis and Material Science

Derivatives of 7-Methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid have been employed in the synthesis of a wide array of heterocyclic compounds, demonstrating their role as versatile building blocks in organic synthesis. The synthesis and fluorescence properties of benzo[c]coumarin carboxylic acids, for instance, reveal the potential of these compounds in developing materials with unique optical properties (Shi, Liang, & Zhang, 2017).

properties

IUPAC Name

7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-7-5-8(12)11-4-2-3-6(11)9(7)10(13)14/h5H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILAOOCFZWFUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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